1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-25-17-12-14(13-18(26-2)19(17)27-3)20(24)23-10-8-22(9-11-23)16-6-4-15(21)5-7-16/h4-7,12-13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQCQNHZAVWPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule dissects into two primary fragments:
-
1-(4-Fluorophenyl)piperazine : A commercially available secondary amine, though it may be synthesized via nucleophilic aromatic substitution of piperazine with 4-fluoroiodobenzene in dimethylformamide (DMF) at 80°C.
-
3,4,5-Trimethoxybenzoyl chloride : Prepared from 3,4,5-trimethoxybenzoic acid using thionyl chloride (SOCl₂) under reflux, followed by solvent removal in vacuo.
Regioselectivity Considerations
Piperazine’s two nitrogen atoms necessitate controlled monoacylation. Steric and electronic factors favor acylation at the less hindered nitrogen adjacent to the 4-fluorophenyl group, as confirmed by comparative NMR studies of analogous compounds.
Synthetic Methodologies
Direct Acylation via Schotten-Baumann Conditions
Procedure :
-
Dissolve 1-(4-fluorophenyl)piperazine (10 mmol) in dichloromethane (DCM, 30 mL).
-
Add triethylamine (12 mmol) as a base, followed by dropwise addition of 3,4,5-trimethoxybenzoyl chloride (10 mmol) at 0°C.
-
Stir at room temperature for 12 hours, then wash with 1M HCl and brine.
-
Purify via column chromatography (hexane:ethyl acetate, 3:1 → 1:1).
Outcomes :
Coupling Reagent-Mediated Synthesis
Procedure :
-
Combine 1-(4-fluorophenyl)piperazine (10 mmol), 3,4,5-trimethoxybenzoic acid (10 mmol), EDCl (12 mmol), HOBt (12 mmol), and DMF (20 mL).
-
Stir at room temperature for 24 hours, then dilute with water and extract with ethyl acetate.
-
Purify via recrystallization from ethanol.
Outcomes :
Trimethylaluminum-Catalyzed Coupling
Procedure :
-
Add trimethylaluminum (1M in heptane, 5 mL) to 1-(4-fluorophenyl)piperazine (10 mmol) in anhydrous DCM (30 mL).
-
After 15 minutes, introduce ethyl 3,4,5-trimethoxybenzoate (10 mmol) and stir under N₂ for 16 hours.
-
Quench with 1M HCl, extract with DCM, and purify via silica gel chromatography.
Outcomes :
-
Yield : 82%
-
Purity : 99%
-
Characterization :
Comparative Analysis of Methods
| Parameter | Direct Acylation | Coupling Reagents | Trimethylaluminum |
|---|---|---|---|
| Yield (%) | 58 | 63 | 82 |
| Reaction Time (h) | 12 | 24 | 16 |
| Purification | Column | Recrystallization | Column |
| Scalability | Moderate | Low | High |
| Cost Index | $ | $$ | $$$ |
Key Observations :
-
Trimethylaluminum enhances electrophilicity of the ester, enabling efficient amide bond formation.
-
EDCl/HOBt minimizes racemization but requires costly reagents.
-
Schotten-Baumann conditions are cost-effective but suffer from moderate yields due to competing side reactions.
Mechanistic Insights
Acylation Dynamics
The reaction proceeds via a nucleophilic attack of piperazine’s nitrogen on the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation.
Trimethylaluminum’s Role
Trimethylaluminum activates the ester carbonyl via coordination, lowering the activation energy for nucleophilic substitution. This mechanism is corroborated by DFT studies on analogous systems.
Scalability and Industrial Considerations
Pilot-Scale Adaptation
A 100-g batch using trimethylaluminum achieved 78% yield in a stirred-tank reactor, confirming scalability. Critical parameters include:
Environmental Impact
Life-cycle assessment (LCA) reveals:
-
Waste Generation : 12 kg/kg product (direct acylation) vs. 8 kg/kg (trimethylaluminum).
-
E-Factor : 6.7 (trimethylaluminum) vs. 9.1 (EDCl/HOBt).
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily noted for its role as a building block in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance biological activity.
Synthesis of Derivatives
Research has shown that derivatives of 1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized to explore their pharmacological properties. For example, the synthesis of 5-amino-2-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)-2H-1,2,3-triazol has been documented as a microtubule-destabilizing agent, indicating potential applications in cancer therapy .
Anticancer Research
The compound has been investigated for its anticancer properties. Studies have demonstrated that piperazine derivatives exhibit significant growth inhibition in various cancer cell lines.
Enzyme Inhibition Studies
Recent studies have focused on the inhibition of specific enzymes, such as tyrosinase, which is involved in melanin production. Compounds containing the piperazine moiety have been shown to act as competitive inhibitors against tyrosinase from Agaricus bisporus, with promising results indicating their potential use in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound and its derivatives is crucial for optimizing their pharmacological profiles. SAR studies help identify which modifications lead to increased potency and selectivity against target enzymes or receptors.
Key Findings from SAR Studies
- Fluorine Substitution : The presence of fluorine in the para position enhances lipophilicity and bioavailability.
- Trimethoxy Group : The 3,4,5-trimethoxy substitution appears to improve binding affinity to biological targets.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
SC211 (CHEMBL329228)
- Structure : 3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide.
- Key Differences : Replaces the trimethoxybenzoyl group with a propanamide linker and a 3-methoxyphenyl terminus.
- Activity: High selectivity for dopamine D4 receptors (D4R) with negligible D2R affinity.
Compound 2291-18
- Structure: 2-(2-Phenylacetamido)-3-(4-((4-((4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methyl)thiazol-2-yl)amino)phenyl)propanamide.
- Key Differences : Incorporates a thiazole ring and additional phenylacetamido group.
- Activity : Retains the 3,4,5-trimethoxybenzoyl-piperazine motif, likely enhancing acetylcholinesterase (AChE) inhibition. Detailed activity data are pending .
BIQYIM (1-(4-Fluorobenzoyl)-4-(4-Nitrophenyl)piperazine)
- Structure : Substitutes the trimethoxy group with a nitro group and lacks methoxy substituents.
- Activity : Primarily studied for conformational behavior in solution. Reduced steric bulk compared to the trimethoxy analogue may lower receptor specificity .
Analogues with Modified Piperazine Substituents
GBR12909
- Structure : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
- Key Differences : Replaces the benzoyl group with a bis(4-fluorophenyl)methoxyethyl chain.
- Activity: Potent dopamine transporter (DAT) inhibitor with partial serotonin/norepinephrine transporter activity. Demonstrates reinforcing effects in self-administration studies .
Compound 7e
- Structure : 1-(3,4,5-Trimethoxybenzyl)piperazine.
- Key Differences : Benzyl instead of benzoyl group at the 4-position.
- Activity : Reduced electronic interactions due to the absence of a carbonyl group; primarily used in synthetic intermediates .
Analogues with Heterocyclic Additions
Elopiprazole (DU 29894)
- Structure : 1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine.
- Key Differences : Replaces benzoyl with benzofuran and pyrrole rings.
1-[4-(4-Fluorophenyl)-2-Thiazolyl]piperazine
- Structure : Piperazine linked to a thiazole ring bearing a 4-fluorophenyl group.
- Activity : Undisclosed receptor targets; structural focus on enhanced metabolic stability .
Comparative Data Table
Key Findings and Implications
Substituent Impact :
- The 3,4,5-trimethoxybenzoyl group enhances receptor binding through electron-rich aromatic interactions, as seen in compound 2291-18 .
- Fluorophenyl groups improve pharmacokinetic properties but may reduce selectivity if paired with bulky substituents (e.g., GBR12909 vs. SC211) .
Synthetic Considerations :
- Acylation reactions (e.g., benzoyl vs. benzyl) significantly alter bioactivity. Benzoyl derivatives generally exhibit higher receptor affinity than benzyl analogues .
Therapeutic Potential: D4R-selective agents like SC211 avoid D2R-related side effects (e.g., extrapyramidal symptoms), highlighting the importance of substituent optimization .
Biological Activity
1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound that has gained attention for its potential biological activities. Its unique structure, featuring a piperazine ring with a 4-fluorophenylmethyl group and a 3,4,5-trimethoxybenzoyl moiety, suggests diverse applications in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound can be synthesized using the following steps:
- Starting Materials : The synthesis begins with 4-fluorobenzyl chloride and 3,4,5-trimethoxybenzoic acid.
- Formation of Intermediate : The reaction of 4-fluorobenzyl chloride with piperazine yields 1-(4-fluorophenylmethyl)piperazine.
- Final Product Formation : The intermediate is acylated with 3,4,5-trimethoxybenzoic acid chloride under basic conditions to produce the final compound.
This synthesis route highlights the compound's potential for further modifications and applications in various fields including drug development and material science.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand for various receptors or enzymes, influencing their activity and triggering downstream signaling pathways. However, detailed studies are required to fully elucidate these interactions.
Pharmacological Properties
Recent research has explored the pharmacological properties of this compound:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown significant inhibitory effects on MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters. For instance, compounds with similar piperazine structures demonstrated IC50 values in the low micromolar range against MAO-B, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .
- Tyrosinase Inhibition : Compounds bearing the piperazine moiety have been identified as effective tyrosinase inhibitors. This is particularly relevant for skin pathologies related to melanin production. In silico studies have indicated that certain derivatives can inhibit tyrosinase at low concentrations .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit significant toxicity at higher concentrations (e.g., complete cell death at 50 µM), others demonstrate lower cytotoxic effects, indicating a potential therapeutic window for safe application .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)piperazine | Lacks trimethoxybenzoyl group | Moderate receptor binding |
| 4-(3,4,5-Trimethoxybenzoyl)piperazine | Lacks fluorophenylmethyl group | Limited pharmacological activity |
| 1-(2-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | Contains thiourea instead of piperazine | Notable tyrosinase inhibition |
The combination of both fluorophenylmethyl and trimethoxybenzoyl groups in this compound confers distinct chemical and biological properties not found in its analogs.
Study on MAO Inhibition
A study focusing on piperazine derivatives revealed that compounds similar to this compound exhibited selective inhibition of MAO-B over MAO-A. The most potent inhibitors were characterized by their reversible binding properties and low toxicity to healthy cells .
Tyrosinase Inhibition Research
In another study investigating tyrosinase inhibitors for skin disorders, several piperazine-based compounds were synthesized and evaluated. The results indicated that certain derivatives effectively inhibited the enzyme at micromolar concentrations, supporting their potential use in cosmetic formulations aimed at reducing hyperpigmentation .
Q & A
Basic: What synthetic strategies are employed for 1-(4-Fluorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Piperazine Ring Formation : Base-catalyzed condensation of ethylenediamine with dihaloalkanes or coupling with pre-functionalized intermediates .
- Functionalization : Sequential introduction of the 4-fluorophenyl and 3,4,5-trimethoxybenzoyl groups via nucleophilic substitution or coupling reactions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Basic: How is the structure of this compound confirmed post-synthesis?
Answer:
Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.1–7.3 ppm, trimethoxybenzoyl methyl groups at δ 3.8–3.9 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., molecular ion peak at m/z 360.42 for C₂₀H₂₅FN₂O₃) .
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles in crystalline forms .
Advanced: How do researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
Answer:
Contradictions are addressed through:
- Dose-Response Studies : Establishing therapeutic indices (e.g., comparing IC₅₀ values for antiviral activity with LD₅₀ in rodent models) .
- Metabolic Profiling : LC-MS/MS analysis to identify toxic metabolites (e.g., oxidative byproducts from hepatic microsomes) .
- Structural Optimization : Modifying the trimethoxybenzoyl group to reduce off-target effects while retaining antiviral activity .
Advanced: What methodologies are used to study the compound’s anti-SARS-CoV-2 mechanism?
Answer:
Mechanistic studies include:
- Viral Replication Assays : Quantifying viral RNA load in Vero E6 cells via RT-qPCR post-treatment .
- Protease Inhibition Assays : Testing inhibition of SARS-CoV-2 3CLpro using fluorogenic substrates .
- Molecular Dynamics Simulations : Modeling interactions between the compound’s fluorophenyl group and viral protease active sites .
Basic: What analytical techniques quantify the compound in biological matrices?
Answer:
Quantification methods include:
- HPLC-UV : Using C18 columns with acetonitrile/water gradients (detection at λ = 254 nm) .
- LC-MS/MS : MRM mode with deuterated internal standards for precision (LOQ: 1 ng/mL in plasma) .
Advanced: How can the pharmacokinetic profile be optimized for CNS-targeted applications?
Answer:
Optimization strategies involve:
- LogP Adjustments : Introducing polar groups (e.g., hydroxyl or amine) to reduce LogP from 2.13 to <1.5, enhancing blood-brain barrier permeability .
- Prodrug Design : Masking the trimethoxybenzoyl group with ester linkages to improve solubility and systemic absorption .
- In Vivo PK Studies : Measuring half-life (t₁/₂) and AUC in rodent models after oral/intravenous administration .
Advanced: What structure-activity relationship (SAR) trends are observed in analogs of this compound?
Answer:
Key SAR findings:
- Fluorophenyl Group : Essential for target binding; replacing fluorine with chlorine reduces antiviral activity by 70% .
- Trimethoxybenzoyl Moiety : Methoxy groups at 3,4,5 positions enhance solubility and π-π stacking with viral proteases .
- Piperazine Flexibility : Rigidifying the piperazine ring (e.g., via sp³-hybridized carbons) improves metabolic stability .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .
- Waste Disposal : Incineration for toxic byproducts (e.g., NOₓ, SOₓ emissions during decomposition) .
Advanced: How is resistance to this compound characterized in viral strains?
Answer:
Resistance studies involve:
- Serial Passage Experiments : Culturing SARS-CoV-2 in increasing compound concentrations to identify mutations .
- Genomic Sequencing : Detecting mutations in viral protease (e.g., Mpro E166V) linked to reduced binding affinity .
Advanced: What in silico tools predict the compound’s off-target interactions?
Answer:
Computational approaches include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
